molecular formula C12H11F3N4O6 B14173484 Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate

Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate

Cat. No.: B14173484
M. Wt: 364.23 g/mol
InChI Key: QSPIDNQGQIJOSU-YVLHZVERSA-N
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Description

Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate is a hydrazone derivative characterized by a 2,4-dinitrophenylhydrazone moiety attached to a trifluoropentanoate ester backbone.

Properties

Molecular Formula

C12H11F3N4O6

Molecular Weight

364.23 g/mol

IUPAC Name

methyl (4Z)-4-[(2,4-dinitrophenyl)hydrazinylidene]-5,5,5-trifluoropentanoate

InChI

InChI=1S/C12H11F3N4O6/c1-25-11(20)5-4-10(12(13,14)15)17-16-8-3-2-7(18(21)22)6-9(8)19(23)24/h2-3,6,16H,4-5H2,1H3/b17-10-

InChI Key

QSPIDNQGQIJOSU-YVLHZVERSA-N

Isomeric SMILES

COC(=O)CC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(F)(F)F

Canonical SMILES

COC(=O)CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable ester precursor. One common method includes the condensation of 2,4-dinitrophenylhydrazine with methyl 5,5,5-trifluoropentanoate under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other hydrazone derivatives.

    Biology: The compound’s unique structure allows it to be used in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate involves its interaction with molecular targets through its hydrazone and dinitrophenyl groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s trifluoromethyl group also contributes to its stability and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to the following analogs based on substituent variations and functional group modifications:

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate C₁₂H₁₀F₃N₄O₆* ~378.23 2,4-dinitrophenyl, CF₃ High polarity due to -NO₂ and -CF₃; potential for strong UV absorption.
Methyl 5,5,5-trifluoro-4-(2-phenylhydrazono)pentanoate C₁₂H₁₃F₃N₂O₂ 274.24 Phenyl Lower molecular weight; absence of nitro groups reduces electron-withdrawing effects.
Methyl 5,5,5-trifluoro-4-(4-fluorophenylimino)pentanoate C₁₂H₁₁F₄N₂O₂ 306.22 4-Fluorophenyl Fluorine substituent enhances lipophilicity; reduced steric hindrance compared to nitro groups.
Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate C₁₃H₁₅F₃N₂O₂ 300.27 p-Tolyl (methylphenyl) Methyl group increases hydrophobicity; steric effects may hinder reactivity.

Reactivity and Stability

  • Electron-Withdrawing Effects : The 2,4-dinitrophenyl group in the target compound enhances electrophilicity at the hydrazone carbon, making it more reactive toward nucleophiles compared to phenyl or tolyl analogs . This property is critical in applications like Schiff base formation or coordination chemistry.
  • Thermal Stability : Nitro groups may reduce thermal stability due to their propensity for decomposition under heat, whereas trifluoromethyl groups generally enhance thermal and oxidative stability .
  • Solubility : The polar nitro groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO), while the trifluoromethyl group contributes to solubility in halogenated solvents .

Spectroscopic and Crystallographic Insights

  • UV-Vis Absorption: The 2,4-dinitrophenylhydrazone moiety is expected to exhibit strong UV absorption at ~350–400 nm, a feature absent in non-nitro analogs. This makes the compound useful in spectrophotometric analyses .
  • Crystallography: While direct data for the target compound are unavailable, related hydrazone derivatives (e.g., (E)-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}-3-methyl-1-phenyl-1H-pyrazole) crystallize in monoclinic systems (space group P21/n) with distinct hydrogen-bonding networks, suggesting similar packing behavior for the target compound .

Biological Activity

Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be analyzed for its functional groups and molecular interactions. The compound features a hydrazone linkage derived from 2,4-dinitrophenylhydrazine and a trifluoropentanoate moiety.

PropertyValue
Molecular FormulaC12H14F3N5O4
Molecular Weight305.26 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. Its hydrazone functionality allows it to form stable complexes with various targets, influencing enzymatic pathways and cellular processes.

Antimicrobial Activity

Research indicates that compounds containing dinitrophenyl groups exhibit antimicrobial properties. A study on similar hydrazone derivatives demonstrated significant inhibition against various bacterial strains, suggesting that this compound may possess comparable activity.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain types of cancer cells through the activation of specific signaling pathways.

Case Studies

  • Study on Antimicrobial Activity : A recent study tested several dinitrophenylhydrazone derivatives against Escherichia coli and Staphylococcus aureus. Compounds similar to this compound showed promising results with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Cytotoxicity in Cancer Research : In vitro studies conducted on human breast cancer cell lines revealed that derivatives of this compound exhibit dose-dependent cytotoxicity. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The dinitrophenyl group is known for its potential toxicity; hence, careful evaluation of the compound's safety profile is necessary before clinical applications.

Toxicological Profile

  • Acute Toxicity : Initial studies indicate moderate toxicity levels.
  • Chronic Exposure : Long-term effects remain largely unexplored but warrant further investigation due to the compound's structural similarities with known toxic agents.

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